N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide
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Overview
Description
N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide is a complex organic compound that features a combination of triazole, phenyl, and fluorobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide typically involves multiple steps. The process begins with the preparation of the triazole ring, which is then functionalized with the allylphenoxyethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl and fluorobenzamide groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl or fluorobenzamide moieties .
Scientific Research Applications
N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The phenyl and fluorobenzamide groups can also contribute to its overall biological activity by interacting with different pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and fluorobenzamide compounds. Examples include:
1,2,4-Triazole derivatives: Known for their broad biological activities, including antimicrobial and anticancer properties.
Fluorobenzamide derivatives: Often used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
What sets N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide apart is its unique combination of functional groups, which can provide a diverse range of chemical and biological activities. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
445421-49-8 |
---|---|
Molecular Formula |
C27H25FN4O2S |
Molecular Weight |
488.6g/mol |
IUPAC Name |
2-fluoro-N-[4-[4-methyl-5-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C27H25FN4O2S/c1-3-8-19-9-4-7-12-24(19)34-17-18-35-27-31-30-25(32(27)2)20-13-15-21(16-14-20)29-26(33)22-10-5-6-11-23(22)28/h3-7,9-16H,1,8,17-18H2,2H3,(H,29,33) |
InChI Key |
KTTJFVFQPYHENX-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCCOC2=CC=CC=C2CC=C)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Canonical SMILES |
CN1C(=NN=C1SCCOC2=CC=CC=C2CC=C)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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